Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate
Description
Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate is a naphthalene-derived ester characterized by a partially hydrogenated naphthalene ring (3,4-dihydronaphthalene) linked to an acetate group via a methylene bridge. For instance, ethyl 2-(1-acetamido-3,4-dihydronaphthalen-2-yl)acetate (compound 131) shares a similar dihydronaphthalene core and has been synthesized via radical-based functionalization of enamides, yielding a 64% isolated product . This suggests that the parent compound may serve as a precursor or intermediate in pharmaceutical or materials science research.
Properties
IUPAC Name |
methyl 2-(3,4-dihydronaphthalen-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-15-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUANKGJPLNVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518527 | |
| Record name | Methyl (3,4-dihydronaphthalen-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41791-31-5 | |
| Record name | Methyl (3,4-dihydronaphthalen-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3,4-dihydronaphthalen-2-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid resins can be used to facilitate the esterification reaction. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(3,4-dihydronaphthalen-2-yl)acetic acid or corresponding ketones.
Reduction: Formation of 2-(3,4-dihydronaphthalen-2-yl)ethanol.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse reactions, such as esterification and substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Biological Applications
Pharmacological Research
Research indicates that this compound exhibits potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of naphthalene compounds can inhibit tumor growth and modulate cellular pathways involved in inflammation .
Mechanism of Action
The compound's biological activity is attributed to its ability to interact with specific molecular targets. The ester functional group facilitates hydrogen bonding with enzymes or receptors, potentially altering enzyme activity and influencing cellular processes. This interaction can lead to apoptosis in cancer cells, highlighting its therapeutic potential .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as improved solubility or reactivity compared to similar compounds .
Case Studies
1. Anticancer Activity Assessment
A study investigated the cytotoxic effects of this compound on prostate cancer cell lines. The results demonstrated significant apoptosis induction at varying concentrations over time, indicating its potential as an anticancer agent .
2. Enzyme Interaction Studies
Another research focused on the compound's role in modulating enzyme activities related to metabolic pathways. The findings suggested that this compound could serve as a lead compound for developing drugs targeting specific enzyme systems involved in disease processes .
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dihydronaphthalen-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Spectroscopic Data : Compounds with dihydronaphthalene cores, such as those in , exhibit characteristic NMR shifts. For example, N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)acetamide (6c) shows δH = 2.02 ppm (CH3CO) and δC = 169.5 ppm (C=O), consistent with ester/amide functionalities . Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate would likely display similar signals, adjusted for substituent effects.
- Solubility and Stability : The dihydronaphthalene ring enhances hydrophobicity compared to fully aromatic naphthalenes. Ester groups may improve solubility in polar aprotic solvents (e.g., DMSO or ethyl acetate), as seen in compound 131 .
Key Research Findings and Implications
- Synthetic Versatility : The dihydronaphthalene core accommodates diverse substituents (e.g., halogens, amides), enabling tailored physicochemical properties .
- Biological Limitations: Ester derivatives of dihydronaphthalene show weaker antibacterial activity than hydroxylated or quinone-containing analogs, emphasizing the role of functional groups in bioactivity .
- Future Directions : Computational modeling (e.g., using SHELXL or WinGX for crystallography) could elucidate the structure-property relationships of this compound and guide targeted modifications.
Biological Activity
Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate, a compound derived from the naphthalene family, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl ester functional group attached to a 3,4-dihydronaphthalene moiety. This structure is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The ester group facilitates interactions through hydrogen bonding, which can modulate enzyme activities and alter cellular processes. For instance, similar compounds have shown inhibition of key enzymes involved in cancer progression and inflammation pathways .
Cytotoxicity
Numerous studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxicity in:
- MCF-7 (breast cancer)
- HepG2 (hepatocellular carcinoma)
- A549 (lung carcinoma)
The half-maximal inhibitory concentration (IC50) values for these cell lines indicate potent activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
- Cytotoxic Activity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated that the compound induced a dose-dependent reduction in cell viability, with an IC50 value of approximately 12.5 µM .
- Antimicrobial Testing : In another investigation, this compound was tested against common pathogenic bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at MIC values of 32 µg/mL and 64 µg/mL respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
